2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide
Description
Properties
Molecular Formula |
C14H9BrN2O2 |
|---|---|
Molecular Weight |
317.14 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1,3-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-3-1-2-9(6-10)14-17-11-7-8(13(16)18)4-5-12(11)19-14/h1-7H,(H2,16,18) |
InChI Key |
BEBUYLQAHFGLKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide typically involves the reaction of 3-bromophenylamine with 2-carboxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzoxazole derivatives.
Oxidation Products: Oxidized forms of the benzoxazole ring.
Reduction Products: Reduced forms of the benzoxazole ring.
Scientific Research Applications
Neuroprotective Applications
Recent studies have highlighted the neuroprotective effects of benzo[d]oxazole derivatives, including 2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide, particularly in the context of Alzheimer’s disease.
- Mechanism of Action : The compound has been shown to reduce neurotoxicity induced by β-amyloid peptides in PC12 cells. It promotes cell viability and inhibits apoptosis through modulation of key signaling pathways such as Akt/GSK-3β/NF-κB. Specifically, it reduces the expression of pro-apoptotic factors like Bax while increasing anti-apoptotic factors like Bcl-2 .
- In Vitro Studies : In a study where various derivatives were tested, 2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide exhibited significant protective effects at concentrations as low as 1.25 µg/mL against Aβ-induced toxicity .
Table 1: Summary of Neuroprotective Effects
| Compound | Concentration (µg/mL) | Viability Increase (%) | Mechanism |
|---|---|---|---|
| 2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide | 1.25 | 45% | Akt/GSK-3β/NF-κB pathway modulation |
| Donepezil | 5 | 30% | AChE inhibition |
Table 2: Antimicrobial Activity Overview
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Benzo[d]oxazole Derivative | Mycobacterium tuberculosis | 10 |
| Other Derivative | Staphylococcus aureus | 15 |
Anticancer Potential
The anticancer properties of benzo[d]oxazole derivatives have been explored in various cancer cell lines.
- Cell Line Studies : The compound has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicate moderate cytotoxicity, with IC50 values suggesting potential for further development as an anticancer agent.
Table 3: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 18 |
Case Studies
- Neuroprotection Against Alzheimer’s Disease :
- Antimicrobial Efficacy :
-
Anticancer Screening :
- Comprehensive screenings revealed that the compound induces apoptosis in cancer cells through specific pathways, indicating its promise as a novel anticancer agent.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide involves its interaction with specific molecular targets in cells. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural Analogs with Halogen Substitutions
Halogen substituents significantly impact the physicochemical and pharmacological properties of benzoxazole derivatives. Below is a comparative analysis of key analogs:
Table 1: Halogen-Substituted Benzoxazole Derivatives
Key Observations :
- Positional Isomerism : The meta-bromo substituent in the target compound may offer distinct electronic effects (e.g., inductive withdrawal) compared to para-substituted analogs, influencing dipole moments and intermolecular interactions .
Carboxamide Modifications
The carboxamide group is a critical pharmacophore. Variations in its substitution profile alter solubility, stability, and target engagement:
Table 2: Carboxamide-Modified Analogs
Key Observations :
- N-Alkylation: The N-methoxy-N-methyl group in iodophenyl analogs improves solubility in nonpolar solvents, making them suitable for emulsion-based drug delivery systems .
Comparison with Isoxazole Derivatives
Isoxazole-based compounds, though structurally distinct, share functional similarities with benzoxazoles:
Table 3: Isoxazole vs. Benzoxazole Derivatives
Key Observations :
- Electron-Withdrawing Effects : The isoxazole ring’s electron-deficient nature contrasts with benzoxazole’s mixed electronic profile, affecting reactivity in cycloaddition reactions .
- Bioactivity : Isoxazole carboxylates are often explored as prodrugs, whereas benzoxazole carboxamides are prioritized for direct target engagement .
Biological Activity
2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in neuroprotection and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on specific cell lines, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[d]oxazole structure with a bromophenyl substituent, which enhances its reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 336.17 g/mol.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of 2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide against β-amyloid (Aβ)-induced toxicity in PC12 cells, a commonly used model for neurodegenerative diseases such as Alzheimer's disease (AD) . The following mechanisms have been identified:
- Inhibition of Apoptosis : The compound significantly reduced apoptosis in Aβ-treated PC12 cells by modulating the Akt/GSK-3β/NF-κB signaling pathway. It inhibited the expression of pro-apoptotic factors like Bax while promoting anti-apoptotic factors such as Bcl-2 .
- Reduction of Tau Hyperphosphorylation : It effectively decreased hyperphosphorylation of tau protein at critical sites (Thr181, Thr205, Ser396), which is crucial in the pathogenesis of AD .
- Anti-inflammatory Properties : The compound also demonstrated the ability to reduce the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and receptor for advanced glycation end products (RAGE), indicating its potential to mitigate inflammatory responses in neurodegeneration .
Anticancer Activity
In addition to its neuroprotective properties, 2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide has shown promising anticancer activity:
- Cytotoxicity Against Cancer Cell Lines : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). Its mechanism involves inducing apoptosis in a dose-dependent manner .
- Inhibition of Cancer Cell Proliferation : Studies reported that it inhibited cell proliferation effectively, with IC50 values indicating potent activity at sub-micromolar concentrations .
In Vitro Studies
A series of experiments were conducted to evaluate the biological activities of 2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide:
| Study | Cell Line | Concentration (μg/mL) | Effect |
|---|---|---|---|
| Study 1 | PC12 | 1.25 - 5 | Increased viability; reduced Aβ-induced toxicity |
| Study 2 | MCF-7 | 0.625 - 5 | Induced apoptosis; inhibited proliferation |
| Study 3 | U-937 | 1 - 10 | Significant cytotoxicity observed |
The results consistently showed that the compound not only protects neuronal cells but also exhibits significant anticancer properties.
In Vivo Studies
Animal models, particularly zebrafish, were utilized to assess the toxicity and efficacy of 2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide. The findings suggested that it has lower toxicity compared to conventional treatments like donepezil, making it a safer alternative for further development .
Q & A
Q. What are the recommended synthetic routes for 2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves cyclization of 2-aminophenol derivatives with a carboxylic acid precursor. A common approach includes:
- Step 1: Condensation of 3-bromophenyl-substituted precursors with 5-carboxamide-functionalized intermediates under reflux conditions.
- Step 2: Cyclization using catalysts like nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) in polar aprotic solvents (e.g., DMF) to form the benzoxazole ring .
Critical Parameters: - Reaction Time: Prolonged heating (>12 hrs) may degrade bromophenyl groups.
- Catalyst Loading: Excess catalyst (e.g., >5% w/w) can lead to side reactions like dehalogenation.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- NMR Analysis: Use - and -NMR to confirm the benzoxazole ring (e.g., characteristic shifts at δ 7.5–8.5 ppm for aromatic protons) and bromine substitution .
- X-ray Crystallography: Employ tools like ORTEP-3 to resolve stereoelectronic effects and confirm the planarity of the oxazole ring .
- Mass Spectrometry: Verify molecular ion peaks (e.g., [M+H] at m/z 317.18) and isotopic patterns for bromine .
Q. What preliminary biological assays are suitable for screening its bioactivity?
Methodological Answer:
- Antimicrobial Screening: Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting zones of inhibition ≥15 mm as significant .
- Anticancer Profiling: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values <50 µM indicating potential .
Advanced Research Questions
Q. How can computational modeling predict binding interactions of this compound with biological targets?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?
Methodological Answer:
- Modify Substituents:
- Replace the 3-bromophenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and kinase inhibition .
- Introduce methyl groups at the oxazole C-5 position to improve metabolic stability .
- Assay Design: Compare IC values across derivatives in enzymatic assays (e.g., COX-2 inhibition) to identify key pharmacophores .
Q. How should researchers resolve contradictions in bioassay data (e.g., variable IC50_{50}50 values across studies)?
Methodological Answer:
- Control for Purity: Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .
- Standardize Assay Conditions: Maintain consistent cell passage numbers, serum concentrations, and incubation times (e.g., 48 hrs for MTT assays) .
- Replicate Studies: Perform triplicate experiments with independent synthetic batches to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
